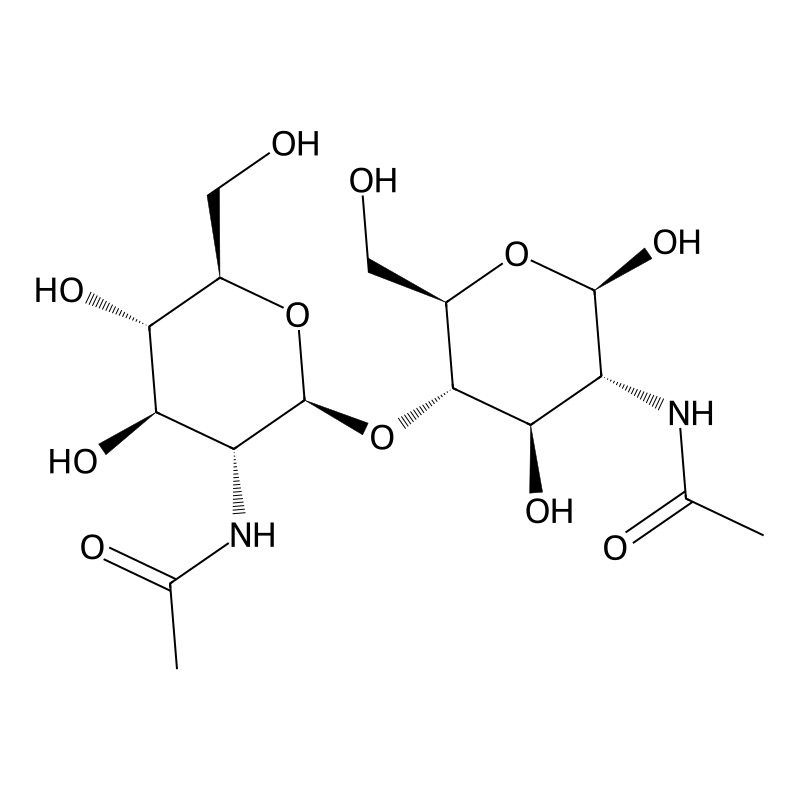

N,N'-Diacetylchitobiose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N,N'-Diacetylchitobiose (CAS 35061-50-8) is a highly purified, water-soluble disaccharide composed of two beta-(1,4)-linked N-acetylglucosamine (GlcNAc) units. As the fundamental repeating unit of chitin, it serves as a critical, structurally defined biochemical standard and precursor. In procurement contexts, it is primarily selected over crude chitin or monomeric GlcNAc when downstream applications—such as affinity chromatography, enzyme kinetic assays, and lectin binding studies—require strict stereochemical fidelity, absolute aqueous solubility, and precise molar dosing without the interference of polymeric heterogeneity.

Attempting to substitute N,N'-Diacetylchitobiose with cheaper alternatives like monomeric GlcNAc or native chitin introduces severe process and assay limitations. Polymeric chitin is completely insoluble in water and most standard solvents, forcing researchers to use heterogeneous colloidal suspensions that cause massive batch-to-batch reproducibility issues and optical interference in spectrophotometric assays . Conversely, while monomeric GlcNAc is highly soluble, it lacks the critical beta-(1,4) glycosidic linkage required to effectively occupy the extended binding clefts of target enzymes or lectins, resulting in binding affinities that are orders of magnitude too low for reliable competitive inhibition or affinity elution [1].

Absolute Aqueous Solubility vs. Polymeric Inability

N,N'-Diacetylchitobiose provides exceptional aqueous solubility, dissolving readily at concentrations up to 50 mg/mL to form clear, colorless solutions. In direct contrast, native chitin is virtually insoluble in water (< 0.1 mg/mL), necessitating harsh chemical modification or mechanical colloidal preparation that introduces significant structural artifacts and optical scattering in liquid-phase assays .

| Evidence Dimension | Aqueous Solubility at 25°C |

| Target Compound Data | ~50 mg/mL |

| Comparator Or Baseline | Native Chitin (< 0.1 mg/mL, insoluble) |

| Quantified Difference | >500-fold higher solubility |

| Conditions | Standard aqueous buffer / deionized water |

Guarantees optical clarity and precise molar dosing for spectrophotometric enzyme assays, eliminating the reproducibility issues associated with colloidal suspensions.

Enhanced Wheat Germ Agglutinin (WGA) Binding Affinity

The beta-(1,4) linkage in N,N'-Diacetylchitobiose allows it to span multiple subsites within the WGA binding pocket, significantly enhancing affinity compared to the monomer. Quantitative binding studies demonstrate that the association constant (Ka) for the WGA–chitobiose interaction is between 5,000 and 20,000 M^-1, whereas the monomeric GlcNAc achieves only 200 to 1,300 M^-1 [1].

| Evidence Dimension | Association Constant (Ka) for WGA |

| Target Compound Data | 5.0 x 10^3 to 2.0 x 10^4 M^-1 |

| Comparator Or Baseline | GlcNAc Monomer (2.0 x 10^2 to 1.3 x 10^3 M^-1) |

| Quantified Difference | ~15 to 25-fold higher binding affinity |

| Conditions | Enzyme-linked lectin assay / thermodynamic binding models |

Enables highly efficient, low-concentration elution of glycoproteins in WGA affinity chromatography, reducing reagent consumption and protecting sensitive proteins.

Specific Induction of Chitinolytic Pathways

In the study of chitinolytic bacteria, N,N'-Diacetylchitobiose acts as the minimal structural unit capable of inducing chitinase expression. While monomeric GlcNAc is readily metabolized as a generic carbon source, it fails to trigger the specific phosphoenolpyruvate:glycose phosphotransferase system (PTS) required for chitinase induction. Chitobiose provides a defined, soluble inducer that avoids the physical complications of adding crude chitin to fermentation media [1].

| Evidence Dimension | Chitinase Induction Capability |

| Target Compound Data | Potent inducer of specific chitinase expression |

| Comparator Or Baseline | GlcNAc Monomer (Fails to induce specific chitinase pathways) |

| Quantified Difference | Binary (Inducer vs. Non-inducer) |

| Conditions | Bacterial fermentation media (e.g., Vibrio species) |

Allows industrial and academic microbiologists to specifically trigger and harvest chitinase enzymes using a fully soluble, sterile-filterable media additive.

WGA Affinity Chromatography Elution

Directly leveraging its 15- to 25-fold higher binding affinity over GlcNAc, this compound is a highly efficient eluent for recovering heavily glycosylated proteins from Wheat Germ Agglutinin columns, allowing for gentler elution conditions and lower reagent consumption [1].

Standardization of Chitinase and Lysozyme Assays

Thanks to its absolute aqueous solubility and defined beta-(1,4) structure, it serves as a highly reproducible substrate or competitive inhibitor for kinetic modeling, replacing heterogeneous colloidal chitin and eliminating optical scattering in high-throughput screens .

Defined Microbiological Media Formulation

Used as a sterile-filterable, soluble inducer in fermentation workflows to trigger chitinase production in specific bacterial strains, avoiding the bioreactor fouling and inconsistent yields associated with crude chitin suspensions [2].

References

- [1] Moeller, H., et al. (2012). High-affinity multivalent wheat germ agglutinin ligands by one-pot click reaction. Beilstein Journal of Organic Chemistry, 8, 804-815.

- [3] Keyhani, N. O., & Roseman, S. (1999). The chitin catabolic cascade in the marine bacterium Vibrio furnissii. Journal of Biological Chemistry, 274(37), 26067-26074.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types